molecular formula C24H30FN3O4S B2975621 N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898426-41-0

N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2975621
CAS No.: 898426-41-0
M. Wt: 475.58
InChI Key: ZHWOECRUORBXTQ-UHFFFAOYSA-N
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Description

N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and multiple aromatic rings, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-7-8-17(2)22(14-16)27-24(30)23(29)26-12-11-19-6-4-5-13-28(19)33(31,32)20-9-10-21(25)18(3)15-20/h7-10,14-15,19H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWOECRUORBXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling of the aromatic rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,5-dimethylphenyl)-N-{2-[1-(4-chloro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
  • N’-(2,5-dimethylphenyl)-N-{2-[1-(4-bromo-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Uniqueness

N’-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Biological Activity

N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A dimethylphenyl moiety.
  • A piperidine ring substituted with a fluorinated benzenesulfonyl group.
  • An ethanediamide backbone.

Antiinflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Cytotoxicity

In vitro studies have demonstrated that certain analogs do not exhibit significant cytotoxicity against mouse bone marrow cells. This is crucial for evaluating the safety profile of the compound in potential therapeutic applications .

Antiviral Activity

Some studies have explored the antiviral potential of structurally similar compounds, focusing on their ability to inhibit viral proteases. For example, modifications in the side chains have been shown to affect the inhibitory activity against specific viral targets, indicating a possible avenue for developing antiviral agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cytokine Production : The compound appears to modulate inflammatory pathways by inhibiting cytokine production in immune cells.
  • Targeting Viral Proteases : Similar compounds have been identified as inhibitors of viral proteases, suggesting that this compound may also possess antiviral properties through similar mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of TNF-α and IL-6 production in RAW 264.7 cells.
Study 2Evaluated cytotoxic effects on mouse bone marrow cells; found no significant toxicity.
Study 3Investigated antiviral activity against Flavivirus; identified structure-activity relationships indicating potential for further development.

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